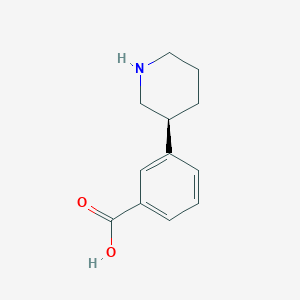
(S)-3-(piperidin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(piperidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-(piperidin-3-yl)benzoic acid, and how is stereochemical purity ensured?
The synthesis typically involves coupling piperidine derivatives with benzoic acid precursors. Key steps include:
- Reagents : Sodium hydroxide or potassium carbonate for deprotonation and nucleophilic substitution .
- Chiral resolution : Use of enantiopure starting materials or chiral catalysts to retain the (S)-configuration, as seen in enantiopure indole derivatives .
- Characterization : NMR (¹H/¹³C) and chiral HPLC verify stereochemical integrity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm); ¹³C NMR resolves carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 205.25 (C₁₂H₁₅NO₂) .
Q. What are the primary functional groups influencing the compound’s reactivity?
- Benzoic acid moiety : Enables hydrogen bonding and salt formation.
- Piperidine ring : Acts as a hydrogen bond acceptor and participates in acid-base reactions.
- Stereocenter at C3 : Dictates enantioselective interactions with biological targets .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with enzyme targets?
- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cyclooxygenases) by analyzing hydrogen bonds and hydrophobic contacts .
- MD simulations : Assess stability of ligand-receptor complexes over time .
- Free energy calculations : Predict binding ΔG using MM-PBSA/GBSA methods .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Control variables (e.g., pH, solvent) to isolate enantiomer-specific effects .
- Metabolite profiling : LC-MS identifies degradation products that may skew activity .
- Target validation : CRISPR knockouts confirm whether observed effects are target-specific .
Q. How does stereochemistry at the piperidin-3-yl group modulate biological activity?
- Enantiomer comparison : (S)-isomers show higher affinity for serotonin receptors than (R)-isomers in indole derivatives .
- SAR studies : Modifying substituents on the piperidine ring (e.g., benzyl groups) alters selectivity for kinase targets .
- Crystallography : X-ray structures reveal stereospecific hydrogen bonding in enzyme active sites .
Q. What in vitro models are suitable for studying its pharmacokinetic properties?
- Caco-2 cells : Assess intestinal permeability and efflux via P-gp .
- HepG2 cells : Evaluate hepatic metabolism and cytochrome P450 interactions .
- Plasma stability assays : Monitor degradation in simulated biological fluids .
Q. Methodological Guidelines
Q. How to design SAR studies for optimizing this compound derivatives?
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) on the benzene ring to enhance lipophilicity .
- Piperidine alterations : Replace with morpholine or pyrrolidine to study ring size effects .
- Bioisosteres : Substitute carboxylic acid with tetrazole or sulfonamide to improve metabolic stability .
Q. What experimental controls are essential in enzyme inhibition assays?
- Positive controls : Known inhibitors (e.g., aspirin for COX-1/2).
- Solvent controls : DMSO/ethanol at matching concentrations.
- Blank readings : Subtract background activity from non-enzymatic reactions .
Q. How to validate target engagement in cellular models?
- Thermal shift assays (TSA) : Measure protein stability shifts upon ligand binding .
- BRET/FRET : Monitor real-time ligand-receptor interactions in live cells .
- Knockdown/rescue experiments : Confirm phenotype reversal with target overexpression .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) alter solubility .
- pH dependence : Ionization of the carboxylic acid group (pKa ~4.2) drastically affects aqueous solubility .
- Solvent choice : DMSO vs. ethanol can lead to aggregation artifacts .
Q. How to address discrepancies in reported IC₅₀ values across assays?
- Normalize data : Use % inhibition relative to controls instead of absolute values.
- Replicate conditions : Match cell lines (e.g., HEK293 vs. HeLa) and assay durations .
- Meta-analysis : Pool data from >3 independent studies to identify outliers .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
3-[(3S)-piperidin-3-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m1/s1 |
InChI 键 |
QXTVCJWHSMRFIX-LLVKDONJSA-N |
手性 SMILES |
C1C[C@H](CNC1)C2=CC(=CC=C2)C(=O)O |
规范 SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















